Product packaging for Koninginin A(Cat. No.:)

Koninginin A

Cat. No.: B1250442
M. Wt: 284.39 g/mol
InChI Key: GBDGOAVPCDIMFE-SBOZNWLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Koninginin A is a polyketide secondary metabolite isolated from fungi of the genus Trichoderma , which are widely distributed in nature and recognized for their agricultural and pharmaceutical potential . This compound belongs to the koninginin family of natural products, characterized by a distinctive bicyclic pyran skeleton . This compound has demonstrated significant cytotoxic activity in biomedical research, showing promising results as a potential anticancer therapeutic agent. Studies have found that extracts containing this compound exhibit pronounced inhibitory effects on various tumor cell lines, including models of gastric cancer and metastatic melanoma, with efficacy surpassing that of the control agent 5-Fluorouracil in some assays . Beyond its cytotoxic properties, this compound also displays selective antibacterial activity, showing effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Furthermore, research indicates that koninginins can inhibit the inflammatory process by blocking the effects of myotoxins and edema induction through the inhibition of phospholipase A2, a protein found in snake venoms . The compound is presented for research purposes to further explore these mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4 B1250442 Koninginin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

(1S,2R,5S,6S,9S,10S)-10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3/t11-,12-,13-,14-,15+,16-/m0/s1

InChI Key

GBDGOAVPCDIMFE-SBOZNWLOSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H]2CC[C@H]3[C@H](CC[C@H]([C@]3(O2)O1)O)O

Canonical SMILES

CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O

Synonyms

(-)-koninginin A
10-hexyl-11, 12-dioxatricyclo(7.2. 1.0(1 ,6))dodecane-2,5-diol
koninginin A

Origin of Product

United States

Natural Occurrence and Producer Organisms of Koninginin a

Fungal Genera as Primary Producers

The production of Koninginin A is predominantly associated with fungi belonging to the genus Trichoderma. mdpi.comresearchgate.net These fungi are ubiquitous in soil and are well-documented for their roles as biocontrol agents against plant pathogens, a capability often attributed to the diverse array of secondary metabolites they synthesize. rsc.orgnih.gov Among this chemical arsenal, the koninginins, including this compound, are considered characteristic chemical constituents of this genus. researchgate.net

Trichoderma Species as Major Sources

Several species within the Trichoderma genus have been identified as producers of this compound. These species are often isolated from diverse ecological niches, including soil, plant roots, and marine environments, highlighting the widespread distribution of this compound's biosynthetic potential within the genus. nih.govwikipedia.orgfrontiersin.org

Trichoderma koningii is a prominent and well-documented producer of this compound. wikipedia.orgnih.gov The initial isolation of this compound was from a strain of T. koningii obtained from the roots and surrounding soil of a Diffenbachia species. tandfonline.comjst.go.jptandfonline.comoup.com Subsequent studies have consistently reported the production of this compound and its analogues, such as Koninginin B, C, and E, from various isolates of T. koningii. researchgate.netnih.govwikipedia.org Research has also identified the production of Koninginins A, E, F, L, and M from this species. wikipedia.org A study on a marine-derived strain of T. koningii also led to the isolation of new polyketides, further underscoring the metabolic diversity within this species. frontiersin.org

Trichoderma harzianum is another significant fungal source of this compound. nih.govgenome.jp Strains of T. harzianum, particularly those isolated from the roots of wheat, have been shown to produce this compound and B in liquid cultures. nih.govtandfonline.com The absolute configuration of this compound was determined through analysis of a synthetic sample, confirming its structure from isolates of both T. koningii and T. harzianum. tandfonline.com The production of Koninginin E has also been reported from liquid cultures of T. harzianum. nih.gov

The species Trichoderma koningiopsis has emerged as a rich source of koninginins, including this compound. nih.govkib.ac.cn An endophytic strain, YIM PH30002, isolated from the medicinal plant Panax notoginseng, was found to produce Koninginins A, B, and D. nih.govtandfonline.com Further investigations into other strains, such as QA-3 isolated from Artemisia argyi, have led to the discovery of new koninginin derivatives, including ent-koninginin A. frontiersin.orgrsc.org Various other koninginins, such as N, O, P, Q, R, and S, have also been isolated from T. koningiopsis, highlighting its significant biosynthetic capacity for this class of compounds. kib.ac.cntandfonline.comscilit.com

Trichoderma aureoviride has been identified as a producer of a related compound, Koninginin G. nih.govacs.org The structure of Koninginin G suggests a modification of the this compound scaffold. acs.org While direct production of this compound by this species is less documented, the presence of a structurally similar metabolite points to a related biosynthetic pathway.

Beyond the major species listed above, other Trichoderma strains have been associated with koninginin production. For instance, a mangrove-derived endophytic fungus identified as Trichoderma sp. was found to produce five distinct koninginins: A, B, C, E, and J. nih.gov This finding suggests that the ability to synthesize this compound and its congeners is distributed across various species and ecological adaptations within the Trichoderma genus.

Research Findings on this compound Producing Trichoderma Species

SpeciesIsolate/SourceIsolated KoningininsKey FindingsReference(s)
Trichoderma koningiiFrom roots and soil of Diffenbachia sp.This compoundInitial isolation and characterization of this compound. tandfonline.com, jst.go.jp, tandfonline.com, oup.com
Trichoderma koningiiSoil and root of Diffenbachia speciesThis compound, BIdentification of this compound and B from culture broth. nih.gov
Trichoderma koningiiGeneralThis compound, E, F, L, MProduction of a series of koninginins by the species. wikipedia.org
Trichoderma harzianumFrom wheat rootsThis compound, BProduction of this compound and B in liquid cultures. nih.gov
Trichoderma harzianumGeneralThis compound, EReported producer of this compound and E. nih.gov, nih.gov
Trichoderma koningiopsisYIM PH30002 from Panax notoginsengThis compound, B, DEndophytic strain produces multiple koninginins. nih.gov, tandfonline.com
Trichoderma koningiopsisQA-3 from Artemisia argyient-koninginin AIsolation of a stereoisomer of this compound. rsc.org
Trichoderma aureovirideGeneralKoninginin GProduces a structurally related metabolite. nih.gov, acs.org
Trichoderma sp.Mangrove-derived endophyteThis compound, B, C, E, JDiverse koninginin production from a marine-associated strain. nih.gov
Trichoderma aureoviride

Other Fungal Genera (e.g., Emericella, Phomopsis) in Koninginin Production

Recent studies have expanded the list of this compound producers beyond Trichoderma. Fungi from the genera Emericella and Phomopsis have been identified as capable of synthesizing this polyketide.

Emericella nidulans, for instance, has been found to produce this compound, along with other koninginin derivatives like Koninginin E and the novel Koninginin H. nih.govresearchgate.netnih.gov This discovery is significant as it was the first time this class of polyketides was isolated from the Emericella genus. nih.gov The production of these compounds by Emericella suggests that the biosynthetic pathways for koninginins are not exclusive to Trichoderma.

The endophytic fungus Phomopsis stipata has also been reported to produce koninginins. nih.govacs.org Analysis of extracts from P. stipata indicated the presence of koninginins, which were linked to the observed biological activity of the extracts. nih.gov This finding highlights the potential of endophytic fungi as sources of known and novel bioactive compounds.

Isolation Environments and Ecological Niches

The fungi that produce this compound inhabit a wide range of environments, from terrestrial soils to the internal tissues of plants and marine ecosystems. This distribution underscores the ecological adaptability of these microorganisms.

Soil and Rhizosphere Isolates

Soil and the rhizosphere, the area of soil directly influenced by plant roots, are common habitats for this compound-producing fungi. Trichoderma koningii, a primary producer of this compound, was originally isolated from soil. nih.gov The ability of T. koningii to thrive in various soil types, including acidified soils and those with high water content, contributes to its widespread distribution. wikipedia.org Strains of Trichoderma harzianum that produce this compound have also been isolated from the roots of wheat. nih.gov

Endophytic Fungi within Plant Systems

Endophytic fungi, which live within the tissues of plants without causing apparent harm, are a significant source of this compound. A strain of Trichoderma koningiopsis isolated as an endophyte was found to produce this compound, B, and D. nih.gov The endophytic lifestyle of these fungi suggests a potential role for this compound in the host-fungus relationship, possibly providing a protective advantage to the host plant. The isolation of this compound-producing Phomopsis species from plants further emphasizes the importance of endophytic fungi as a reservoir of this compound. nih.govuni-duesseldorf.de

Marine-Derived Fungi

The marine environment is another ecological niche where this compound-producing fungi have been discovered. A marine-derived strain of Trichoderma koningii was shown to produce not only known koninginins such as A, D, and E, but also a new derivative, 7-O-methylkoninginin D. mdpi.comresearchgate.net This indicates that marine environments can harbor fungi with the capacity to produce both known and novel bioactive secondary metabolites. The isolation of these fungi from marine sources, including mangrove-derived endophytic Trichoderma species, highlights the chemical diversity that can be found in these unique ecosystems. mdpi.com

Biodiversity and Distribution of this compound Producers

The organisms that produce this compound are taxonomically diverse and globally distributed. The primary producers belong to the fungal genus Trichoderma, with species such as T. koningii, T. harzianum, and T. koningiopsis being frequently cited. nih.govnih.govnih.gov These species are cosmopolitan and can be found in a variety of habitats, including soil, decaying wood, and as endophytes in plants. wikipedia.org

The discovery of this compound production in other genera, such as Emericella and Phomopsis, demonstrates that the genetic machinery for its biosynthesis is more widespread than initially thought. nih.govnih.gov This broader distribution suggests that this compound may play a role in various ecological interactions across different environments.

Table of Producer Organisms and Isolation Environments

Fungal GenusSpeciesIsolation Environment
TrichodermaT. koningiiSoil, Plant Roots, Marine
TrichodermaT. harzianumWheat Roots
TrichodermaT. koningiopsisEndophyte
EmericellaE. nidulansNot Specified
PhomopsisP. stipataEndophyte

Isolation, Structural Elucidation, and Analytical Methodologies for Koninginin a

Research Approaches for Isolation and Purification

The initial step in studying Koninginin A involves its separation and purification from the fungal culture. This is a critical process that relies on modern and efficient separation methodologies.

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. nih.govjournalagent.comijpsjournal.com In the context of this compound isolation, various chromatographic methods are employed.

Column chromatography is a widely used method for purifying compounds from a mixture. nih.govjournalagent.com Researchers have utilized silica (B1680970) gel column chromatography with gradient elution systems, such as a linear gradient of benzene (B151609) to acetone (B3395972) or dichloromethane (B109758) to methanol (B129727), to separate this compound from other metabolites in the crude fungal extract. tandfonline.commdpi.com Another common stationary phase used is octadecylsilane (B103800) (ODS) in reversed-phase column chromatography, often with a methanol-water gradient. mdpi.com For further purification, size-exclusion chromatography on a Sephadex LH-20 column is also employed. mdpi.com

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a high-resolution technique used for both purification and analysis. ijpsjournal.com Preparative HPLC, often on a reversed-phase ODS column with a mobile phase like acetonitrile-water, is used to obtain highly pure this compound. mdpi.com The DAD detector is particularly useful as it can provide ultraviolet (UV) spectra of the eluting compounds, which aids in their identification. The UV absorption maxima for koninginins are typically observed between 260 and 270 nm. nih.gov

Thin-layer chromatography (TLC) on silica gel plates is often used to monitor the progress of purification. tandfonline.com The separated compounds can be visualized by spraying with anisaldehyde and heating. tandfonline.com

The production of this compound begins with the fermentation of a Trichoderma species, such as Trichoderma koningii or Trichoderma koningiopsis. tandfonline.commdpi.com The fungus is typically cultured on a solid medium like shredded wheat or rice, or in a liquid broth. tandfonline.commdpi.com For instance, T. koningii has been grown on shredded wheat supplemented with a mycological broth, yeast extract, and sucrose. tandfonline.com Solid-state fermentation on rice medium has also been successfully used for producing koninginins. mdpi.com

Following fermentation, the fungal culture is extracted to isolate the secondary metabolites. A common method involves macerating the fungal mycelia and substrate in a solvent like acetone. tandfonline.com The crude extract is then often partitioned between an organic solvent, such as ethyl acetate (B1210297) (EtOAc), and water. mdpi.com The organic phase, containing this compound and other nonpolar to moderately polar compounds, is then concentrated under vacuum to yield a crude extract ready for chromatographic purification. tandfonline.commdpi.com

Chromatographic Techniques (e.g., Column Chromatography, HPLC-DAD)

Advanced Spectroscopic and Spectrometric Characterization

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process. researchgate.net

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum shows characteristic signals for methine protons, methylene (B1212753) protons, and a terminal methyl group in the hexyl side chain. nih.govnih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical environments. The spectrum of this compound displays signals corresponding to carbonyl carbons, olefinic carbons, oxygenated carbons (methines and quaternary carbons), and aliphatic carbons in the cyclic core and the side chain. nih.govmdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. nih.gov This information is vital for assigning the carbon signals in the ¹³C NMR spectrum correctly.

Table 1: ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
1194.0-
2--
3--
464.04.75
5178.5-
6115.1-
779.45.25
889.55.25
972.04.35
1082.13.66
11--
12--
13--
14--
15--
1614.00.87

Note: The data presented is a representative example from published literature and may vary slightly depending on the solvent and instrument used. The table is based on data for a koninginin derivative and is illustrative. nih.gov

Two-dimensional NMR experiments provide crucial connectivity information, allowing for the complete assembly of the molecular structure. rsc.org

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. rsc.orgsdsu.edu In this compound, COSY correlations help to establish the spin systems within the molecule, for example, tracing the connectivity of protons along the hexyl side chain and within the pyran ring. kib.ac.cn

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to. sdsu.educolumbia.edu This is a powerful tool for assigning carbon signals based on the already assigned proton signals, or vice versa. columbia.edu Edited HSQC can also distinguish between CH/CH₃ and CH₂ groups. columbia.edu

The combination of these 1D and 2D NMR techniques, along with mass spectrometry data for determining the molecular formula, allows for the unambiguous elucidation of the planar structure of this compound. mdpi.comrsc.org The final determination of its absolute stereochemistry often requires additional methods such as X-ray crystallography of the natural product or a synthetic derivative. rsc.orgnih.govoup.com

1D NMR (¹H NMR, ¹³C NMR, DEPT)

Mass Spectrometry (MS, HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique in the structural elucidation of this compound and its analogues. This method provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule.

For this compound, HRESIMS data typically reveals a molecular ion peak corresponding to its chemical formula, C₁₆H₂₈O₄. tandfonline.com For instance, one study reported a molecular ion [M+] at an m/z of 284.199, which is consistent with the required 284.198 for C₁₆H₂₈O₄. tandfonline.com Further fragmentation analysis often shows the loss of one or two hydroxyl groups, resulting in ion peaks at m/z 266 (M+ - 18) and 248 (M+ - 18, -18). tandfonline.com

In the analysis of related koninginins, such as Koninginin X, HRESIMS in positive ion mode showed molecular ion peaks at m/z 297.1703 [M+H]⁺ and 319.1523 [M+Na]⁺, which pointed to the molecular formula C₁₆H₂₄O₅. mdpi.comnih.gov Similarly, for Koninginin Z, HRESIMS data displayed an ion peak at m/z 349.1989 [M+Na]⁺, corresponding to the molecular formula C₁₈H₃₀O₅. mdpi.comnih.gov The study of Koningipyridines A and B, nitrogen-containing derivatives, also heavily relied on HRESIMS to establish their molecular formulas as C₂₃H₂₉NO₅ and C₂₃H₃₃NO₆, respectively. rhhz.net

Table 1: HRESIMS Data for this compound and Related Compounds

CompoundMolecular FormulaIon TypeCalculated m/zObserved m/zReference
This compoundC₁₆H₂₈O₄[M]⁺284.198284.199 tandfonline.com
Koninginin XC₁₆H₂₄O₅[M+H]⁺297.1702297.1703 mdpi.comnih.gov
Koninginin XC₁₆H₂₄O₅Na[M+Na]⁺319.1521319.1523 mdpi.comnih.gov
Koninginin ZC₁₈H₃₀O₅Na[M+Na]⁺349.1991349.1989 mdpi.comnih.gov
Koningipyridine AC₂₃H₃₀NO₅[M+H]⁺400.2118400.2117 rhhz.net
Koningipyridine BC₂₃H₃₄NO₆[M+H]⁺420.2386420.2394 rhhz.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. For this compound, UV analysis in 95% ethanol (B145695) shows only end absorption, indicating the absence of a significant conjugated system. tandfonline.comtandfonline.com

In contrast, other koninginin derivatives with different functionalities exhibit characteristic UV absorption maxima. For example, koninginin polyketides often show an absorption maximum between 260 and 270 nm. researchgate.netnih.gov Koninginin X in methanol displays a λmax at 257 nm, while its stereoisomer, another koninginin derivative, shows a λmax at 258 nm. nih.gov Koninginin H, another related polyketide, exhibits absorption maxima at 255 nm and 274 nm in methanol. nih.gov

Table 2: UV-Vis Absorption Data for this compound and Analogues

CompoundSolventλmax (nm)Reference
This compound95% EthanolEnd absorption only tandfonline.comtandfonline.com
Koninginin PolyketidesNot specified260-270 researchgate.netnih.gov
Koninginin XMethanol257 nih.gov
Koninginin X stereoisomerMethanol258 nih.gov
Koninginin HMethanol255, 274 nih.gov

Stereochemical and Absolute Configuration Determination

The determination of the precise three-dimensional arrangement of atoms in this compound has been a significant challenge, addressed through a combination of powerful analytical and synthetic methods.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For (-)-Koninginin A, its absolute configuration was unequivocally established as 1S, 2R, 5S, 6S, 9S, 10S through an X-ray crystallographic analysis of a synthetic sample. nih.govoup.comtandfonline.com This analysis was crucial in resolving ambiguities from earlier stereochemical assignments.

The utility of X-ray crystallography extends to other members of the koninginin family. For instance, the absolute configuration of Koninginin Z was unambiguously verified by single-crystal X-ray diffraction, which showed a Flack parameter of 0.15(11). mdpi.com Similarly, the structure of Koninginin W, including its absolute configuration, was elucidated through detailed analysis of its X-ray crystallographic data. researchgate.net In the total synthesis of (+)-Koninginin D, X-ray diffraction analysis of an immediate precursor was instrumental in determining its absolute configuration as 7R, 9S, 10S. rsc.org

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, is a powerful tool for determining the absolute configuration of chiral molecules in solution. This method compares the experimentally measured ECD spectrum with theoretically calculated spectra for different possible stereoisomers.

For several koninginin derivatives, ECD calculations have been pivotal in assigning their absolute configurations. mdpi.com In the case of Koninginin X, its absolute configuration was determined to be 4R, 7R, 8R, 9R, 10S by comparing its experimental ECD spectrum with the calculated spectrum. mdpi.com For Koninginin Z, a negative Cotton effect at 286 nm in its CD spectrum suggested a 4R absolute configuration, which was further confirmed by the excellent match between the experimental and calculated ECD curves for the 4R, 8R, 9S, 10S isomer. mdpi.com This combined approach of experimental ECD and theoretical calculations has been successfully applied to other complex koninginin derivatives, including the nitrogen-containing Koningipyridines A and B. rhhz.netnih.gov

Chiral Synthesis and Comparison with Synthetic Samples

The total synthesis of a natural product, particularly through a stereocontrolled route, provides an unambiguous method for confirming its absolute configuration. By comparing the spectroscopic and physical properties of the synthetic compound with those of the natural product, the proposed structure and stereochemistry can be validated.

The absolute configuration of (-)-Koninginin A was definitively confirmed through its total synthesis. nih.govresearchgate.net The key step in this synthesis involved a Sharpless asymmetric dihydroxylation, a reaction with a well-established stereochemical outcome, which was used to prepare a key intermediate. nih.govtandfonline.com The final synthetic product was identical to the natural (-)-Koninginin A, thus establishing its absolute configuration. Similarly, the total synthesis of (+)-Koninginin D, which also utilized a chiral starting material derived from (+)-tartaric acid, led to the confirmation of its absolute configuration. bris.ac.uk

Computational Chemistry in Structural Analysis (e.g., DFT GIAO ¹³C NMR)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in the structural elucidation of complex natural products like this compound and its analogues. The Gauge-Independent Atomic Orbital (GIAO) method for calculating NMR chemical shifts is a prominent example of this.

The GIAO-DFT method is used to calculate the ¹³C NMR chemical shifts for proposed structures. These calculated shifts are then compared with the experimental NMR data. A high correlation coefficient (R²) and a low mean absolute error (MAE) between the calculated and experimental data provide strong evidence for the correctness of the proposed structure and stereochemistry. mdpi.com

This approach has been successfully used to resolve the complex structures of several koninginins. For Koninginin X, the calculated ¹³C NMR data for the 4R,7R,8R,9R,10S*-1 conformer showed a correlation coefficient (R²) of 0.9991 and a small mean absolute error (MAE) of 1.15, confirming its structure. mdpi.com In the case of the nitrogen-containing Koningipyridine A, GIAO-DFT ¹³C NMR calculations were crucial in determining the relative configuration at a key stereocenter. rhhz.net This computational method, often used in conjunction with ECD calculations, provides a powerful and reliable strategy for the structural and stereochemical assignment of koninginin derivatives. mdpi.comrhhz.netnih.gov

Characterization of this compound Derivatives and Analogues

The structural diversity of koninginins, a class of polyketides primarily produced by fungi of the genus Trichoderma, has led to the isolation and characterization of numerous derivatives and analogues of this compound. nih.govnih.govresearchgate.netresearchgate.net These compounds often feature modifications to the core octahydro-2H-1-benzopyran skeleton, such as variations in hydroxylation, epimerization, and the formation of additional ring systems. nih.govfrontiersin.org The elucidation of their structures relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with X-ray crystallography providing definitive stereochemical assignments in many cases. researchgate.netrsc.org

A study on Trichoderma koningiopsis QA-3, an endophytic fungus from Artemisia argyi, led to the isolation of several new this compound-related polyketides. frontiersin.org These included ent-koninginin A, 1,6-di-epi-koninginin A, and 15-hydroxythis compound. frontiersin.org Their planar structures were determined to be the same as this compound through detailed analysis of 1D and 2D NMR data, including COSY and HMBC correlations. rsc.org The absolute configurations of ent-koninginin A, 1,6-di-epi-koninginin A, and another derivative were confirmed by single-crystal X-ray diffraction analysis. rsc.org

Further research on Trichoderma koningiopsis has yielded an array of other koninginin analogues. For instance, four new polyketides, koninginins N-Q, were isolated from an endophytic strain harbored in Panax notoginseng. nih.gov Their structures were established through spectral data interpretation. nih.gov Similarly, Trichoderma koningii has been a source of new derivatives, including 7-O-methylkoninginin D and trichodermaketones A-D. frontiersin.org Notably, trichodermaketones A and B possess an unprecedented tricyclic skeleton with a bistetrafuran moiety. researchgate.netfrontiersin.org

The chemical investigation of Trichoderma koningiopsis SC-5 has been particularly fruitful, leading to the discovery of koninginins with unique skeletal features. Koningipyridines A and B are two such examples, with koningipyridine A featuring an unprecedented pentacyclic ketal skeleton and koningipyridine B possessing a unique dihydropyridine (B1217469) skeleton. nih.gov More recently, the same fungal strain yielded three new polyketides, koninginins X-Z. mdpi.com The structures of these complex molecules were elucidated using a combination of NMR spectroscopy, HRESIMS, and theoretical calculations of 13C NMR and electronic circular dichroism (ECD), with the absolute configuration of koninginin X confirmed by single-crystal X-ray diffraction. mdpi.com

From the fungus Emericella nidulans, a new polyketide derivative, koninginin H, was isolated along with known koninginins E and A. nih.gov The structure of koninginin H was determined to be similar to koninginin E, with the key difference being an additional hydroxyl group at C-15, confirmed by HMBC and COSY NMR experiments. nih.gov

The total synthesis of several koninginin derivatives, including koninginins D, B, and E, has also been achieved. researchgate.netlookchem.com These synthetic efforts have been crucial in confirming and, in some cases, correcting the relative and absolute stereochemistry of the naturally occurring compounds. researchgate.net For example, the total synthesis of this compound and B allowed for the correction of their relative configurations and the assignment of the absolute configuration of this compound. researchgate.net

Below are data tables summarizing the characterization of some this compound derivatives and analogues.

Table 1: Selected this compound Derivatives and Their Producing Organisms

Compound Name Producing Organism Source of Isolation Key Structural Features References
ent-koninginin A Trichoderma koningiopsis QA-3 Endophytic fungus from Artemisia argyi Enantiomer of this compound frontiersin.org
1,6-di-epi-koninginin A Trichoderma koningiopsis QA-3 Endophytic fungus from Artemisia argyi Epimer at C-1 and C-6 frontiersin.org
15-hydroxythis compound Trichoderma koningiopsis QA-3 Endophytic fungus from Artemisia argyi Hydroxylated at C-15 frontiersin.org
Koninginin H Emericella nidulans Fungus Additional hydroxyl group at C-15 compared to Koninginin E nih.gov
Koninginins N-Q Trichoderma koningiopsis YIM PH30002 Endophytic fungus from Panax notoginseng New polyketide analogues nih.gov
7-O-methylkoninginin D Trichoderma koningii Marine-derived fungus Methylated at 7-OH group of Koninginin D frontiersin.org
Trichodermaketones A & B Trichoderma koningii Marine-derived fungus Unprecedented tricyclic skeleton with a bistetrafuran moiety researchgate.netfrontiersin.org
Koningipyridines A & B Trichoderma koningiopsis SC-5 Endophytic fungus Unprecedented pentacyclic ketal and dihydropyridine skeletons nih.gov
Koninginins X-Z Trichoderma koningiopsis SC-5 Endophytic fungus Novel polyketide derivatives mdpi.com

Table 2: Spectroscopic Data for Selected this compound Analogues

Compound Molecular Formula Mass Spectrometry (HRESIMS) Key 13C NMR Signals (δC) Key 1H NMR Signals (δH) References
ent-koninginin A C16H24O4 - One methyl, nine methylenes, five methines (four oxygenated), one oxygenated non-protonated carbon Two exchangeable protons at 3.70 and 3.68 rsc.org
Koninginin T C16H24O4 - - - rsc.org
Koninginin H C16H26O5 - 197.5 (C=O), 171.5, 111.8 (C=C), 81.7, 72.6, 67.4, 66.0 (C-O) 4.02 (H-15), 1.33 (H-16) nih.gov
Koninginin N C16H24O4 - - - nih.gov
Koninginin Q C17H28O5 - - - nih.gov
Koninginin Y C16H26O5 - - - mdpi.com

Biosynthesis and Metabolic Pathways of Koninginin a

Polyketide Biosynthesis Pathways in Fungi

Polyketides are a diverse group of natural products synthesized through the repeated condensation of small carboxylic acid units, in a process that shares similarities with fatty acid biosynthesis. mdpi.comsemanticscholar.orgnih.gov In fungi, these pathways are responsible for producing a wide array of compounds with diverse biological activities.

The central enzymes in polyketide biosynthesis are Polyketide Synthases (PKSs). nih.gov These are large, multi-domain enzymes or enzyme complexes that catalyze the stepwise condensation of acyl-CoA precursors. researchgate.net Fungal PKSs are typically classified into three main types, with Type I PKSs being the most common. Koninginin A biosynthesis is understood to involve Type I polyketide synthases. mdpi.com

Type I PKS: These are large, single proteins that contain multiple, discrete domains, each responsible for a specific catalytic step. A typical module includes an Acyltransferase (AT) domain that selects the building block, an Acyl Carrier Protein (ACP) domain that tethers the growing polyketide chain, and a Ketosynthase (KS) domain that catalyzes the condensation reaction. researchgate.netbeilstein-journals.org Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group of each extender unit, leading to structural diversity. beilstein-journals.org

Type II PKS: These are complexes of multiple, monofunctional proteins.

Type III PKS: These are smaller, homodimeric enzymes that function without an ACP domain. beilstein-journals.org

The PKS dictates the number and type of precursor units incorporated, the degree of reduction at each step, and the initial cyclization of the polyketide chain, thereby programming the core structure of the final product. escholarship.org

The biosynthesis of the polyketide backbone begins with a starter unit, typically acetyl-CoA, which is then extended by the sequential addition of extender units. researchgate.net The most common extender unit is malonyl-CoA, derived from the carboxylation of acetyl-CoA. However, other precursors like methylmalonyl-CoA (derived from propionate) can also be incorporated, leading to branched polyketide chains. researchgate.net The biosynthesis of koninginins involves the repeated attachment of short-chain fatty acids, specifically acetate (B1210297) and propionate, which serve as the fundamental building blocks. mdpi.comsemanticscholar.orgnih.gov

Role of Polyketide Synthases (PKS)

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into co-located groups within the genome, known as Biosynthetic Gene Clusters (BGCs). frontiersin.orgresearchgate.net This arrangement facilitates the coordinated regulation of the entire pathway. A typical fungal PKS BGC contains:

A core PKS gene. rsc.org

Genes for accessory or tailoring enzymes (e.g., oxidoreductases, methyltransferases, P450 monooxygenases) that modify the polyketide backbone to produce the final, bioactive compound. rsc.org

Genes encoding regulatory proteins, such as pathway-specific transcription factors, that control the expression of the cluster. rsc.org

Genes for transporter proteins that may be involved in exporting the final product. rsc.org

The identification of these BGCs is a primary focus of genome mining efforts. Modern bioinformatics tools, such as antiSMASH and FUNGISMASH, are widely used to scan fungal genomes and predict the locations of putative BGCs based on the presence of core synthase genes and other characteristic pathway components. mdpi.comfrontiersin.orgrsc.org While genomic analyses of various Trichoderma species have revealed a large number of PKS-containing BGCs (between 18 and 28 in some species), many of these clusters are considered "cryptic," meaning they are not expressed under standard laboratory culture conditions. nih.gov To date, the specific biosynthetic gene cluster responsible for the production of this compound has not been definitively identified and linked to the compound. nih.govrsc.org

Component of a Typical Polyketide BGC Function
Core Enzyme (e.g., PKS) Synthesizes the initial carbon skeleton from precursor units. rsc.org
Accessory/Tailoring Enzymes Modify the core structure through oxidation, reduction, methylation, etc. rsc.org
Regulatory Genes Control the activation and expression level of the gene cluster. rsc.org
Transporter Proteins Export the final secondary metabolite out of the cell. rsc.org

Enzymatic Mechanisms in this compound Formation

Because the specific BGC for this compound has not yet been elucidated, the precise enzymatic mechanisms and the sequence of tailoring reactions remain uncharacterized. nih.govrsc.org However, based on the final structure of this compound, the biosynthetic pathway must involve a series of specific enzymatic transformations following the initial synthesis of the polyketide chain by the PKS. These likely include highly specific oxidation and cyclization steps to form the characteristic bicyclic pyran skeleton with its hemiketal moiety. researchgate.net The elucidation of these mechanisms awaits the successful identification of the this compound BGC and the functional characterization of its constituent enzymes through gene knockout or heterologous expression studies.

Metabolic Engineering Strategies for Production Optimization

Metabolic engineering offers powerful strategies for increasing the production of valuable microbial compounds like this compound. nih.gov These techniques can be used to overcome low native production yields or to activate silent biosynthetic pathways. rsc.org A significant challenge in Trichoderma is that the majority of its BGCs are cryptic or expressed at very low levels under typical laboratory settings, representing a vast, untapped source of chemical diversity. frontiersin.org

Metabolic Engineering Strategy Description
Gene Overexpression Increasing the expression of key biosynthetic genes or regulatory factors to boost pathway flux. frontiersin.org
Pathway Activation Activating "silent" BGCs through manipulation of global or pathway-specific regulators. nih.govfrontiersin.org
Heterologous Expression Moving the entire BGC into a different host organism that is easier to grow or genetically manipulate. rsc.org

A primary strategy for optimizing production is the overexpression of key biosynthetic genes. frontiersin.org This can involve placing the core PKS gene or rate-limiting tailoring enzyme genes under the control of a strong, constitutive promoter. However, a more powerful approach, especially for silent or poorly expressed BGCs, is to overexpress a regulatory gene that controls the entire cluster. nih.gov For example, the overexpression of global regulators, such as the LaeA-like methyltransferase in T. afroharzianum, has been shown to successfully activate silent BGCs, leading to the production of novel polyketides. frontiersin.org This approach could be applied to Trichoderma strains known to produce this compound to either enhance its yield or to aid in the discovery of its currently unknown BGC by activating its expression. rsc.org

Pathway Engineering for Enhanced Yield

The production of this compound, a polyketide synthesized by fungi of the Trichoderma genus, is often low in wild-type strains under standard laboratory conditions. nih.govrsc.orgrsc.org This is a common challenge for many fungal secondary metabolites, as their biosynthetic gene clusters (BGCs) can be silent or expressed at low levels. rsc.orgrsc.orgnih.gov Consequently, metabolic and genetic engineering strategies are crucial for enhancing the yield of these valuable compounds. nih.govrsc.org

Several pathway engineering approaches have been successfully applied to fungi, particularly Aspergillus and Trichoderma species, which can be adapted to boost this compound production. These strategies focus on manipulating regulatory networks and optimizing precursor supply.

Regulatory Gene Manipulation: A primary strategy involves the overexpression of transcription factors (TFs) that regulate the this compound biosynthetic gene cluster. nih.govrsc.org Many fungal secondary metabolite BGCs contain cluster-specific TFs. Identifying and overexpressing the specific TF for the this compound cluster would directly activate the expression of the necessary polyketide synthase (PKS) and tailoring enzymes.

In addition to cluster-specific regulators, global regulators that affect the expression of multiple BGCs can be modulated. nih.gov A well-known example in fungi is the global regulator LaeA, which has been shown to control the production of various secondary metabolites, including lovastatin (B1675250) and penicillin in Aspergillus species. nih.gov Modifying the expression of LaeA or its orthologs in a this compound-producing Trichoderma strain could lead to a general activation of secondary metabolism and an increased yield of the target compound.

Epigenetic Modification and Ribosome Engineering: Chromatin-level modifications can also unlock silent or poorly expressed BGCs. The use of histone deacetylase (HDAC) inhibitors, such as sodium butyrate, has been shown to induce the expression of otherwise silent gene clusters in Trichoderma. nih.gov For instance, applying an HDAC inhibitor to T. atroviride induced the biosynthesis of peptaibols and terpenes. nih.gov A similar approach could be tested to trigger or enhance this compound biosynthesis.

Ribosome engineering is another innovative method that relies on inducing random mutations in ribosomal components by exposing the organism to ribosome-targeting antibiotics. nih.govrsc.org This technique has been successful in Aspergillus and Penicillium species, leading to increased yields of existing metabolites and the production of novel compounds. nih.govrsc.org While not yet specifically reported for this compound, this strategy represents a promising avenue for strain improvement.

Table 1: Pathway Engineering Strategies for Enhanced Metabolite Yield in Fungi

Strategy Mechanism Example Organism/Metabolite Reference
Transcription Factor Overexpression Activation of specific biosynthetic gene clusters. Aspergillus spp. / Lovastatin, Penicillin nih.gov
Global Regulator Modulation General activation of secondary metabolism via regulators like LaeA. Aspergillus spp. nih.gov
Histone Deacetylase (HDAC) Inhibition Epigenetic modification to de-repress silent gene clusters. Trichoderma atroviride / Terpenes, Peptaibols nih.gov

| Ribosome Engineering | Inducing mutations via antibiotic resistance to alter regulation. | Penicillium purpurogenum / Citrinin | nih.govrsc.org |

Heterologous Expression Systems for this compound Production

When pathway engineering in the native producer is challenging, heterologous expression offers an alternative route for producing this compound. nih.govrsc.org This involves transferring the entire biosynthetic gene cluster for this compound from the native Trichoderma species into a well-characterized industrial host. rsc.org Suitable hosts are typically easy to cultivate, genetically tractable, and capable of high-density growth, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. abimicrobes.comresearchgate.netnih.gov

Aspergillus oryzae is a particularly attractive host due to its long history of safe use in industrial fermentation for producing enzymes and food products. abimicrobes.comnih.govgujaratenzyme.com Its genome has been sequenced, and a robust genetic toolkit is available, facilitating the integration and expression of foreign BGCs. nih.gov As a filamentous fungus, it shares cellular machinery with Trichoderma, which can be advantageous for the correct folding and modification of the polyketide synthase and other enzymes involved in the this compound pathway. abimicrobes.comnih.gov

Saccharomyces cerevisiae is another powerful host for heterologous expression. researchgate.netnih.gov While it is a yeast and not a filamentous fungus, its rapid growth and highly advanced genetic tools make it a valuable platform. nih.gov Research has demonstrated the successful heterologous expression of a highly reducing polyketide synthase (HR-PKS) from Trichoderma applanatum in both Aspergillus nidulans and Saccharomyces cerevisiae. researchgate.net This experiment resulted in the production of various 2-alkenyl-tetrahydropyran derivatives, which are structurally related to Koninginins. researchgate.net Interestingly, the product profile differed between the two hosts; expression in S. cerevisiae yielded compounds lacking a hydroxyl group that was present in the products from A. nidulans, highlighting how the host environment can influence the final chemical structure. researchgate.net

The successful production of this compound via heterologous expression hinges on identifying and transferring the complete BGC. rsc.org This requires genome mining in the native Trichoderma strain to locate the PKS gene and all associated tailoring enzymes responsible for the specific cyclization and oxidation patterns that define the this compound structure. rsc.orgrsc.org

Table 2: Comparison of Heterologous Hosts for Polyketide Production

Host Organism Advantages Disadvantages Example Application Reference
Aspergillus oryzae Filamentous fungus, GRAS status, high enzyme secretion, established industrial use. More complex genetics than yeast, slower growth. Industrial enzyme and metabolite production. abimicrobes.comnih.gov
Saccharomyces cerevisiae Rapid growth, advanced genetic tools, well-understood metabolism. May lack necessary co-factors or post-translational modifications for some fungal enzymes. Biosynthesis of flavonoids and polyketide precursors. rsc.orgresearchgate.netnih.gov

| Aspergillus nidulans | Model filamentous fungus, well-characterized genetics. | Not typically used for large-scale industrial production. | Expression of T. applanatum PKS to produce tetrahydropyran (B127337) derivatives. | researchgate.net |

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the efficiency of traditional chemical synthesis to construct complex molecules like this compound. scispace.com This hybrid approach leverages enzymes to perform specific, often stereoselective, transformations that are difficult to achieve through purely chemical methods. The synthesis of this compound and its derivatives can benefit from enzymatic steps to establish key stereocenters or perform specific oxidations. acs.org

While a fully developed chemoenzymatic route to this compound is not extensively documented, the principles can be applied based on its structure and known biosynthetic steps. Koninginins are polyketides, and their biosynthesis involves enzymes like polyketide synthases (PKS), reductases, and cyclases. nih.gov These enzymes or their equivalents can be harnessed in a synthetic context.

For instance, a key step in many polyketide syntheses is the stereoselective reduction of ketone functionalities. Oxidoreductases can be employed to set the specific stereochemistry of the hydroxyl groups found in the this compound scaffold. Similarly, hydrolases like lipases are widely used for the kinetic resolution of racemic intermediates, a common strategy in the synthesis of natural products. acs.orgacs.org

Chemical Synthesis and Synthetic Analogues of Koninginin a

Total Synthesis Strategies for Koninginin A and Analogues

The total synthesis of koninginins has been a subject of significant research, leading to various innovative strategies to construct their characteristic polyketide frameworks. These endeavors have been crucial in confirming the absolute stereochemistry of these natural products. researchgate.netnih.gov

Several research groups have reported the total synthesis of this compound and its congeners. researchgate.netbris.ac.uk In 1995, two independent syntheses of (-)-koninginin A were published by Mori and Abe, and Xu and Zhu. bris.ac.uk These syntheses were instrumental in establishing the absolute configuration of the molecule. researchgate.netbris.ac.uk The synthesis of other members of the koninginin family, such as (+)-koninginin D, has also been achieved, further expanding the synthetic toolbox for this class of compounds. nih.govbris.ac.uk

A key challenge in the synthesis of koninginins is the construction of the fused pyran and cyclohexenone rings with the correct stereochemistry. One common strategy involves the coupling of a chiral side chain with a cyclohexane-1,3-dione derivative. nih.govbris.ac.uk For instance, the synthesis of (+)-koninginin D by Liu and Wang utilized the condensation of a tartrate-derived aldehyde with cyclohexane-1,3-dione. nih.gov Subsequent deprotection and cyclization steps then furnished the core bicyclic system. nih.govbris.ac.uk

Control of stereochemistry is paramount in the synthesis of koninginins, which possess multiple chiral centers. Various asymmetric strategies have been employed to achieve high stereoselectivity.

A prominent method for establishing the stereochemistry of the vicinal diol in the side chain is the Sharpless asymmetric dihydroxylation. bris.ac.ukresearchgate.nettandfonline.com This powerful reaction allows for the enantioselective synthesis of diols from prochiral alkenes, thereby setting key stereocenters with high fidelity. tandfonline.com Mori's synthesis of (-)-koninginin A utilized this reaction to construct the C9 and C10 chiral centers. bris.ac.uk

Alternatively, chiral pool starting materials, such as tartaric acid, have been effectively used to introduce the desired stereochemistry. nih.govbris.ac.uk Xu and Zhu's synthesis of (-)-koninginin A, as well as Liu and Wang's synthesis of (+)-koninginin D, started from L-(+)-tartaric acid to establish the C9 and C10 stereocenters. nih.govbris.ac.uk The inherent chirality of tartaric acid provides a cost-effective and efficient way to control the absolute configuration of these key centers. nih.gov

The stereoselectivity of other reactions, such as intramolecular aldol (B89426) additions and reductions, is also crucial for the successful synthesis of the complex ring system. uni-muenchen.de The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the molecule, leading to substrate-controlled diastereoselectivity.

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. A common retrosynthetic disconnection for koninginins involves breaking the molecule down into two main fragments: the bicyclic ring system and the aliphatic side chain. nih.govcabidigitallibrary.org

For example, the retrosynthesis of (+)-koninginin D reveals a strategy where the target molecule is disconnected to a key intermediate, which is in turn derived from the coupling of a tartrate-derived aldehyde and cyclohexane-1,3-dione. nih.gov This approach simplifies the complex target into more manageable and synthetically accessible building blocks. nih.gov

Another retrosynthetic approach for related complex natural products involves the use of furan-based strategies, where the furan (B31954) ring serves as a versatile precursor to the pyran ring system found in koninginins. uni-muenchen.de This highlights the diverse and creative strategies that synthetic chemists employ to tackle the challenges posed by these intricate natural products.

Table 1: Key Synthetic Strategies for this compound and Analogues

Strategy Key Reaction/Starting Material Target Compound(s) Reference(s)
Asymmetric Dihydroxylation Sharpless Asymmetric Dihydroxylation (-)-Koninginin A bris.ac.ukresearchgate.nettandfonline.com
Chiral Pool Synthesis L-(+)-Tartaric Acid (-)-Koninginin A, (+)-Koninginin D nih.govbris.ac.uk
Condensation/Cyclization Aldehyde-Dione Condensation (+)-Koninginin D nih.govbris.ac.uk

Stereoselective and Asymmetric Synthesis

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a crucial area of research aimed at exploring the structure-activity relationships and developing new therapeutic agents.

The chemical synthesis of this compound and its analogues allows for the introduction of specific structural modifications. These modifications can be used to create research probes to study the biological targets and mechanism of action of these compounds. For instance, the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) labels, could facilitate the identification of cellular binding partners. While specific examples for this compound are not detailed in the provided search results, the general principle of using synthetic chemistry to create such probes is a well-established practice in chemical biology.

Synthetic efforts have also focused on creating novel scaffolds that retain the core structural features of koninginins but with variations in the ring system or side chain. These novel analogues are important for understanding which parts of the molecule are essential for its biological activity and for developing compounds with improved properties.

Several novel koninginin-type compounds have been isolated from natural sources, providing inspiration for synthetic chemists. frontiersin.orgfrontiersin.org For example, koninginins with an oxygen bridge between the C-10 and C-7 positions have been reported. frontiersin.orgfrontiersin.org The synthesis of such unique scaffolds would be a challenging yet rewarding endeavor.

Furthermore, the discovery of koninginin derivatives with unprecedented skeletons, such as those with a bistetrafuran or a pentacyclic ketal skeleton, opens up new avenues for synthetic exploration. frontiersin.orgfrontiersin.orgresearchgate.net The creation of these novel scaffolds through total synthesis would not only be a significant scientific achievement but could also lead to the discovery of new compounds with unique biological activities. researchgate.net For example, a recently discovered nitrogen-containing koninginin-type natural product with a fascinating 6/6/5/6/5 fused ring system presents a formidable synthetic challenge and an opportunity to develop new synthetic methodologies. researchgate.net

Table 2: Examples of Novel Koninginin Scaffolds

Scaffold Type Key Structural Feature Source Reference(s)
Oxygen-Bridged Koninginins Oxygen bridge between C-10 and C-7 Trichoderma species frontiersin.orgfrontiersin.org
Bistetrafuran Skeleton Unprecedented tricyclic polyketide Marine-derived T. koningii frontiersin.orgfrontiersin.org
Pentacyclic Ketal Skeleton 6/6/5/6/5 fused ring system with a pyridine (B92270) core T. koningiopsis SC-5 researchgate.net

Structural Modification for Research Probes

Semi-synthetic Modifications of this compound

The structural framework of this compound, a polyketide produced by fungi of the genus Trichoderma, has served as a template for the generation of various semi-synthetic analogues. frontiersin.orgmdpi.com These modifications are primarily aimed at exploring the structure-activity relationships (SAR) of this class of compounds, potentially leading to derivatives with enhanced or novel biological activities. The core structure of this compound, featuring an octahydro-2H-1-benzopyran skeleton with a seven-carbon side chain, presents multiple sites for chemical derivatization. researchgate.net

Research has focused on modifications at different positions of the this compound molecule. For instance, several semi-synthetic derivatives have been created through modifications of the hydroxyl groups and the side chain. These efforts have led to the generation of a library of this compound analogues, allowing for a deeper understanding of the chemical features crucial for their biological function.

One area of investigation has been the synthesis of stereochemical variants of this compound. The synthesis of ent-koninginin A, the enantiomer of the natural product, and 1,6-di-epi-koninginin A are examples of such endeavors. frontiersin.orgnih.gov These stereochemical modifications are critical for understanding the impact of the three-dimensional arrangement of the molecule on its interaction with biological targets.

Furthermore, modifications on the side chain have been explored. The synthesis of 15-hydroxythis compound introduces a hydroxyl group at the terminus of the alkyl side chain, altering the polarity and potential hydrogen-bonding capabilities of the molecule. frontiersin.orgnih.gov Another example is 7-O-methylkoninginin D, a derivative of the related Koninginin D, which involves the methylation of a hydroxyl group on the pyran ring. researchgate.netnih.gov

The generation of these semi-synthetic analogues is crucial for delineating the pharmacophore of the koninginin class of compounds. By systematically altering different parts of the molecule and assessing the biological activity of the resulting derivatives, researchers can identify the key structural motifs responsible for their effects.

Below is a table summarizing some of the semi-synthetic analogues of this compound and related koninginins that have been reported in the literature.

Compound Name Parent Compound Type of Modification Reference
ent-Koninginin AThis compoundEnantiomer synthesis frontiersin.orgnih.gov
1,6-di-epi-Koninginin AThis compoundEpimerization at C-1 and C-6 frontiersin.orgnih.gov
15-hydroxythis compoundThis compoundHydroxylation of the side chain frontiersin.orgnih.gov
7-O-methylkoninginin DKoninginin DMethylation of the C-7 hydroxyl group researchgate.netnih.gov

Biological Activities and Mechanisms of Action of Koninginin a in Vitro & Preclinical/ecological Models

Antimicrobial Activities in Research Models

Koninginin A has demonstrated a broad spectrum of antimicrobial properties, inhibiting the growth of various phytopathogenic fungi and some bacteria. Its efficacy is attributed to its ability to disrupt essential cellular processes in these microorganisms.

Antifungal Activity against Phytopathogens

This compound exhibits notable antifungal activity against a range of fungi that cause diseases in plants.

Research has consistently shown that this compound effectively inhibits the mycelial growth and spore germination of several phytopathogenic fungi. mdpi.comresearchgate.net The metabolites secreted by Trichoderma species, including this compound, can alter or inhibit spore germination and the subsequent growth of pathogenic fungi. researchgate.net This inhibitory action disrupts the life cycle of the fungi, preventing the establishment and spread of disease. researchgate.net The mechanisms underlying this inhibition are multifaceted and involve the disruption of the fungal cell wall, a critical structure for maintaining cell integrity and growth. researchgate.net

This compound has demonstrated a broad spectrum of antifungal activity. mdpi.comresearchgate.net Studies have documented its effectiveness against various economically important plant pathogens. For instance, koninginins A, B, and D have shown antifungal activity against Fusarium oxysporum, Fusarium solani, and Alternaria panax. mdpi.com Other research has highlighted the activity of koninginins against Gaeumannomyces graminis var. tritici, Bipolaris sorokiniana, Phytophthora cinnamomi, and Pythium middletonii. mdpi.comoup.com Additionally, some koninginins have shown activity against Candida albicans, a human pathogenic yeast. researchgate.netthescipub.com

Table 1: Antifungal Spectrum of this compound and Related Koninginins

Fungal Species Activity Reference
Fusarium oxysporum Antifungal activity mdpi.comtandfonline.comtandfonline.com
Fusarium solani Antifungal activity mdpi.com
Alternaria panax Antifungal activity mdpi.com
Gaeumannomyces graminis var. tritici Antifungal activity mdpi.com
Bipolaris sorokiniana Antifungal activity mdpi.com
Phytophthora cinnamomi Antifungal activity mdpi.com
Pythium middletonii Antifungal activity mdpi.com
Candida albicans Antifungal activity researchgate.netmdpi.com
Fusarium flocciferum Antifungal activity tandfonline.comtandfonline.com
Plectosphaerella cucumerina Antifungal activity tandfonline.com
Botrytis cinerea Antifungal activity thescipub.com
Verticillium dahliae Antifungal activity thescipub.com
Rhizoctonia solani Antifungal activity mdpi.com
Aspergillus niger Antifungal activity researchgate.net
Colletotrichum lini Antifungal activity researchgate.net
Penicillium expansum Antifungal activity researchgate.net
Stachybotrys atra Antifungal activity researchgate.net
Inhibition of Fungal Growth and Spore Germination

Antibacterial Activity Spectrum (e.g., Gram-positive and Gram-negative bacteria)

The antibacterial activity of this compound appears to be more limited compared to its antifungal effects. mdpi.com Some studies have reported minimal to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, this compound was found to have some degree of activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Salmonella typhimurium (Gram-negative). researchgate.netpreprints.org However, other reports indicate that koninginins, in general, exhibit weak or no significant activity against several Gram-negative bacteria. researchgate.netfrontiersin.org This suggests a degree of selectivity in its antibacterial action, potentially targeting eukaryotic cells more effectively. mdpi.com

Table 2: Antibacterial Spectrum of this compound

Bacterial Species Gram Stain Activity Reference
Bacillus subtilis Positive Moderate activity researchgate.netpreprints.org
Staphylococcus aureus Positive Moderate activity preprints.org
Escherichia coli Negative Weak activity researchgate.net
Salmonella typhimurium Negative Weak activity researchgate.net

Synergistic Effects in Antimicrobial Research

Emerging research suggests that this compound and other natural compounds may exhibit synergistic effects when combined with conventional antimicrobial agents. While specific studies on the synergistic effects of this compound are limited, the broader class of flavonoids and polyketides has shown promise in enhancing the efficacy of antibiotics against resistant bacterial strains. aaem.pl For example, some flavonoids have been shown to act synergistically with antibiotics like gentamicin (B1671437) and levofloxacin. aaem.pl This area of research holds potential for developing new therapeutic strategies to combat antimicrobial resistance.

Plant Growth Regulation and Phytotoxicity Studies

In addition to its antimicrobial properties, this compound has been identified as a novel plant growth regulator. researchgate.net It can influence various aspects of plant development, although its effects can be concentration-dependent, sometimes leading to phytotoxicity. Some Trichoderma strains are known to produce highly phytotoxic metabolites. oup.com The ability of Trichoderma species to produce plant growth-promoting compounds is well-documented, contributing to their use as biofertilizers. thescipub.com These fungi can enhance nutrient uptake and produce phytohormones that stimulate plant growth. thescipub.com However, at high concentrations, some metabolites can have inhibitory effects. Structure-activity relationship studies on related compounds have been conducted to understand the chemical features responsible for phytotoxic activity. cabidigitallibrary.org

Modulation of Plant Hormone Responses (e.g., Etiolated Wheat Coleoptile Assay)

This compound has demonstrated activity as a plant growth regulator, notably in the etiolated wheat coleoptile assay. In this assay, which is a classic method for assessing auxin-like or inhibitory substances, this compound has been shown to inhibit the growth of wheat coleoptiles. tandfonline.comtandfonline.comoup.com

Initial studies revealed that at a concentration of 10⁻³ M, this compound significantly inhibited the growth of etiolated wheat coleoptiles by 57% to 65%. tandfonline.com However, at lower concentrations, no significant inhibition was observed. tandfonline.com Further research confirmed this inhibitory effect, with some studies reporting up to 100% inhibition at the same 10⁻³ M concentration. oup.com This suggests that this compound's effect on plant growth is concentration-dependent. While high concentrations are inhibitory, other related compounds have shown auxin-like effects at lower concentrations (10⁻⁵ M to 10⁻⁶ M), though this has not been explicitly detailed for this compound itself. davidpublisher.com The growth-regulatory effects of this compound and its congeners are a recognized aspect of their biological profile. nih.gov

Impact on Root Morphogenesis and Shoot Biomass

The influence of Trichoderma species and their secondary metabolites on plant growth, including root and shoot development, is well-documented. oup.comoup.com These fungi can induce changes in root architecture and increase shoot biomass, often through the production of auxin-like compounds and other signaling molecules. oup.comoup.com

Regulation of Plant Gene Expression Related to Stress Responses

Trichoderma species are known to trigger systemic resistance in plants, which involves the activation of defense-related genes and pathways. nih.govoup.com This interaction can lead to a reprogramming of the plant's transcriptome, enhancing its ability to respond to both biotic and abiotic stresses. encyclopedia.pubmdpi.com The mechanisms behind this include epigenetic modifications like DNA methylation and histone modifications, which regulate the expression of stress-responsive genes. mdpi.comnih.govnih.gov

While the direct role of this compound in modulating specific plant stress genes is not explicitly detailed, the metabolites produced by Trichoderma are known to be involved in these processes. oup.com For example, some fungal metabolites can induce the expression of pathogenesis-related (PR) proteins in plants. researchgate.net In rice, seed biopriming with Trichoderma strains led to the higher expression of defense enzymes such as catalase, peroxidase, and superoxide (B77818) dismutase, indicating an enhanced ability to tolerate stress. frontiersin.org These systemic changes are often initiated by the recognition of microbial metabolites by the plant, leading to a cascade of signaling events that bolster the plant's defense mechanisms. oup.comfrontiersin.org

Enzymatic Modulation Studies

Phospholipase A2 (PLA2) Inhibition Research

Koninginins have been investigated for their potential to inhibit phospholipase A2 (PLA2), an enzyme group involved in inflammatory processes. researchgate.netnih.gov However, research indicates that not all koninginins are effective in this regard.

Specifically, this compound was found to be inefficient in inhibiting the edema-inducing, myotoxic, and enzymatic activities associated with the venom of the Bothrops jararacussu snake, which are mediated by PLA2. researchgate.netnih.govresearchgate.net In contrast, its congeners, Koninginin E and Koninginin F, demonstrated significant inhibitory capabilities against both snake venom PLA2 and human secreted PLA2. researchgate.netnih.govresearchgate.net This highlights a structural specificity in the interaction between koninginins and PLA2, with this compound lacking the necessary features for effective inhibition in the models tested. researchgate.netscispace.com

Cellular and Molecular Mechanisms of Action (In Vitro Research)

In Vitro Cytotoxicity Research (e.g., Tumor Cell Line Models)

This compound has been evaluated for its cytotoxic effects against various cancer cell lines, with a particular focus on gastric cancer. mdpi.comresearchgate.net

In one study, this compound demonstrated notable inhibitory effects on gastric cancer cell lines. mdpi.com A concentration-response curve was established to determine its half-maximal inhibitory concentration (IC₅₀). The results showed that this compound exhibited cytotoxic activity against both AGP01 (intestinal-type gastric adenocarcinoma) and ACP02 (diffuse-type gastric adenocarcinoma) cell lines. mdpi.comresearchgate.net The potential of koninginins as anticancer therapeutic agents is an area of ongoing research. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of this compound against Gastric Cancer Cell Lines

Cell Line Description IC₅₀ (µg/mL)
AGP01 Intestinal-type gastric adenocarcinoma 36.43 mdpi.comscribd.com
ACP02 Diffuse-type gastric adenocarcinoma 40.19 mdpi.comscribd.com

Data derived from in vitro MTT assays after 72 hours of incubation.

Immune Response Modulation in Cell Culture (e.g., Cytokine Inhibition)

This compound, a polyketide produced by fungi of the genus Trichoderma, has been investigated for its effects on the immune system, particularly its ability to modulate inflammatory responses in cell culture models. Research has shown that related koninginins can influence the production of key signaling molecules involved in inflammation. For instance, koninginins E and F have demonstrated the ability to inhibit phospholipase A2 (PLA2), an enzyme group involved in inflammatory processes. researchgate.net Specifically, Koninginin E exhibited 90.2% inhibition of phospholipase A2, while Koninginin F showed 91.8% inhibition. thieme-connect.com This inhibition is significant as PLA2 enzymes are linked to the production of pro-inflammatory mediators. researchgate.net

Studies have explored the anti-inflammatory potential of compounds structurally similar to this compound. For example, p-cymene, a monoterpene, modulates the production of cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10) by inhibiting the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com While direct studies on this compound's specific impact on cytokine profiles are not extensively detailed in the provided results, the activity of related compounds suggests a potential for immune modulation. The structural similarities between koninginins and molecules like vitamin E, a known inhibitor of PLA2, suggest a possible mode of action for these compounds in reducing inflammation. researchgate.net

Table 1: Inhibitory Effects of Koninginins on Phospholipase A2

Compound Percent Inhibition of Phospholipase A2
Koninginin E 90.2%
Koninginin F 91.8%

Data sourced from thieme-connect.com

Inhibition of Eukaryotic Protein Biosynthesis Elongation and Termination

This compound is among the natural products that have been identified as inhibitors of the elongation phase of eukaryotic protein biosynthesis. nih.gov This process is a fundamental cellular mechanism responsible for the synthesis of proteins. brainbrooder.comlibretexts.org The elongation cycle involves the recruitment of aminoacyl-tRNAs to the ribosome, peptide bond formation, and the translocation of the ribosome along the mRNA template. youtube.comnih.gov

While the precise molecular target of this compound within the translational machinery is not fully elucidated in the provided information, it is known to interfere with the elongation and/or termination steps of protein synthesis. nih.gov This is in contrast to other toxins that may inhibit the initiation phase. nih.gov The inhibition of protein synthesis is a mechanism of action for various natural compounds, including other metabolites from Trichoderma species like trichodermin, which also inhibits the elongation and termination steps. oup.com The ability of this compound to disrupt this essential cellular process contributes to its biological activities. nih.gov Some natural products achieve this by interfering with elongation factors such as eEF1 and eEF2 or by binding to specific sites on the ribosome. researchgate.net

Ecological Functions and Roles

Mediators of Chemical Communication Among Soil Inhabitants

Secondary metabolites produced by soil-dwelling microorganisms like Trichoderma species, including koninginins, play a crucial role as mediators of chemical communication in the complex soil environment. oup.comoup.com These compounds are released in very low concentrations and can influence the interactions between different organisms within the soil ecosystem, including other fungi, bacteria, insects, and plants. oup.comoup.com

The production of a diverse array of secondary metabolites, such as polyketides (which include koninginins), non-ribosomal peptides, and terpenoids, allows Trichoderma to interact with and respond to its environment. oup.comresearchgate.net This chemical communication is fundamental to establishing symbiotic relationships, competing for resources, and defending against antagonistic organisms. oup.comoup.com The success of Trichoderma as a common rhizosphere inhabitant is partly due to its ability to produce these signaling molecules, which contribute to its capacity to modify the rhizosphere and compete with other microorganisms. oup.comoup.com

Biocontrol Potential in Agricultural Systems (Mechanistic Studies)

This compound, as a secondary metabolite of various Trichoderma species, contributes to the biocontrol potential of these fungi in agricultural systems. researchgate.netresearchgate.net The primary mechanism through which this compound and other related compounds exert their biocontrol effect is antibiosis, which involves the production of substances that inhibit the growth of plant pathogens. researchgate.netmdpi.com

Mechanistic studies have shown that koninginins exhibit antifungal activity against a range of plant pathogenic fungi. nih.gov For example, koninginins A, B, D, E, and G are active against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov Koninginin D has also been reported to inhibit the growth of several other important plant pathogens, including Fusarium oxysporum, Bipolaris sorokiniana, Phytophthora cinnamomi, and Pythium middletonii. nih.govactascientific.com This broad-spectrum antifungal activity underscores the potential of koninginins in the development of biological control strategies to manage plant diseases. actascientific.comresearchgate.net The ability of Trichoderma to produce these and other antimicrobial compounds is a key factor in its effectiveness as a biocontrol agent. mdpi.commdpi.com

Table 2: Antifungal Activity of Koninginins Against Plant Pathogens

Koninginin Pathogen(s) Inhibited
This compound Gaeumannomyces graminis var. tritici
Koninginin B Gaeumannomyces graminis var. tritici
Koninginin D Gaeumannomyces graminis var. tritici, Fusarium oxysporum, Bipolaris sorokiniana, Phytophthora cinnamomi, Pythium middletonii
Koninginin E Gaeumannomyces graminis var. tritici
Koninginin G Gaeumannomyces graminis var. tritici

Data sourced from nih.govactascientific.com

Role in Rhizosphere Interactions and Plant Defense Enhancement

This compound and other secondary metabolites from Trichoderma play a significant role in the intricate interactions within the rhizosphere, the soil region directly influenced by plant roots. oup.comoup.com As a product of Trichoderma koningii, this compound has been identified as a plant growth regulator. oup.comresearchgate.net The presence of Trichoderma and its metabolites in the rhizosphere can lead to beneficial effects on plants, including enhanced growth and the induction of plant defense mechanisms. researchgate.netplantarchives.org

Trichoderma species are known to colonize plant roots and, in doing so, can trigger systemic resistance in the plant, making it more resilient to pathogen attacks. researchgate.netnih.gov This induced systemic resistance is a result of the complex chemical dialogue between the fungus and the plant. mdpi.comresearchgate.net While the direct role of this compound in activating specific plant defense pathways is an area of ongoing research, the production of such bioactive compounds is a key component of how Trichoderma enhances plant protection. nih.govscielo.org.mx The ability of Trichoderma to produce a variety of metabolites, including koninginins, contributes to its success in establishing beneficial associations with plants, ultimately leading to improved plant health and productivity. nih.govcabidigitallibrary.org

Structure Activity Relationship Sar Studies of Koninginin a

Correlations Between Chemical Structure and Observed Biological Activity

SAR studies on koninginins compare the biological activities of various naturally occurring and synthetic analogues to identify key structural motifs. These compounds are generally characterized by an octahydro-2H-1-benzopyran core with a seven-carbon side chain at position C-3. nih.gov

Key structural features influencing the biological activity of Koninginin A and its analogues include:

The Acetal (B89532) Ring: A significant difference in cytotoxic activity is observed between this compound and its analogues Koninginin B and E. nih.gov this compound possesses a five-membered acetal ring, formed by a C-O-C ether bridge, which is absent in Koninginin B and E. nih.gov This structural feature appears to be important for its cytotoxic potential against cancer cells, suggesting this compound as a promising candidate for anticancer therapies. nih.govresearchgate.net

The Bicyclic Pyran Skeleton: The core bicyclic pyran skeleton, often with a hemiketal or ketal moiety, is a characteristic feature of most koninginins and is considered fundamental to their biological activity. rhhz.net Modifications to this skeleton, such as the formation of complex tricyclic or tetracyclic systems, have been observed in newer derivatives like koningipyridines A and B, leading to novel biological profiles. rhhz.net

The Side Chain: Oxidation at the C-10 position in the seven-carbon side chain is a common feature among isolated koninginins. nih.gov Further modifications to this side chain, such as hydroxylation or the introduction of carbonyl groups, as seen in various koninginin analogues, can modulate bioactivity. For instance, Koninginins A, B, and D have demonstrated antifungal activity against pathogens like Fusarium oxysporum and Alternaria panax. mdpi.com

The table below summarizes the structural variations and reported biological activities of this compound and some of its key analogues.

CompoundKey Structural FeaturesReported Biological Activity
This compound Contains a five-membered acetal ring. nih.govCytotoxic against gastric cancer cells nih.gov; Antifungal mdpi.com; Inhibits phospholipase A2. researchgate.net
Koninginin B Lacks the acetal ring of this compound. nih.govAntifungal. mdpi.com
Koninginin D Differs in substitution from this compound. mdpi.comAntifungal against several plant pathogens. mdpi.com
Koninginin E Lacks the acetal ring of this compound. nih.govAntifungal mdpi.com; Inhibits phospholipase A2. researchgate.net
Koninginin F Structural analogue. researchgate.netInhibits phospholipase A2. researchgate.net
Koninginin G Structural analogue. mdpi.comAntifungal. mdpi.com

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound, as the specific three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets. The total synthesis of various koninginins has been instrumental in correcting and confirming their relative and absolute configurations. mdpi.com

Initial structural elucidation of this compound was later corrected through total synthesis efforts. mdpi.com The absolute configuration of (-)-Koninginin A was ultimately determined as (1S, 2R, 5S, 6S, 9S, 10S) through X-ray crystallographic analysis of a synthetic sample. researchgate.net This analysis was crucial for resolving ambiguities regarding the stereochemistry at positions C-2, C-5, and C-6. researchgate.net

The synthesis of different stereoisomers and analogues has highlighted the importance of specific chiral centers. For example, the synthesis of 1,6-di-epi-koninginin A, an analogue of this compound, allowed for a comparative analysis of its biological activity, demonstrating that changes in stereoconfiguration at C-1 and C-6 can significantly impact its properties. rsc.org Similarly, the stereochemistry at C-7, C-9, and C-10 in Koninginin Q was determined to be the same as that in Koninginin F, based on NMR data, circular dichroism (CD) spectra, and biogenetic considerations, underscoring the conservation of stereochemistry in certain biosynthetic pathways. nih.gov

The absolute configuration of newly discovered, highly oxygenated polyketides related to koninginins, such as trichopsistides, has been established using techniques like X-ray crystallography and electronic circular dichroism (ECD) calculations. acs.org These studies consistently reveal that specific stereochemical arrangements are essential for their potent biological effects, such as the inhibition of the NF-κB signaling pathway. acs.org The precise spatial orientation of hydroxyl groups and the conformation of the ring systems are critical for binding to target macromolecules and eliciting a biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug design to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, thereby accelerating the process of lead identification and optimization. nih.govnih.gov

While specific, detailed QSAR studies exclusively focused on this compound analogues are not widely reported in the provided literature, the principles of QSAR are directly applicable. A QSAR study on koninginins would involve the following conceptual steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., antifungal IC50 values, cytotoxicity) would be compiled. dovepress.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics. dovepress.comresearchgate.net Three-dimensional (3D) descriptors would be particularly important to capture the stereochemical nuances of the koninginin scaffold. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.govarxiv.org The goal is to find the best combination of descriptors that accurately predicts the activity. dovepress.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.comnih.gov

A validated QSAR model for this compound analogues could identify the key physicochemical properties driving their bioactivity. For instance, a model might reveal that specific partial charges on the pyran ring atoms and a certain range of lipophilicity are critical for antifungal potency. nih.gov This information would be invaluable for rationally designing new, more potent analogues by modifying the structure to optimize these key properties. dovepress.com

Design and Synthesis of this compound Analogues for Mechanistic Elucidation

The design and synthesis of analogues are fundamental to understanding the mechanism of action of a bioactive compound like this compound. By systematically modifying the parent structure, researchers can create chemical tools to probe biological systems, identify the pharmacophore, and clarify structure-function relationships. thieme-connect.com

Synthetic efforts have not only been crucial for confirming the structure and stereochemistry of natural koninginins but also for providing access to analogues that are not available from natural sources. mdpi.com The total synthesis of Koninginins B, D, and E, for example, allowed for direct comparison with this compound, helping to elucidate the role of the acetal ring. mdpi.comresearchgate.net

The synthesis of simplified or modified analogues can help pinpoint the essential structural features required for activity. For instance, creating analogues where the side chain is shortened, elongated, or altered in its functional groups could reveal the optimal requirements for interaction with a biological target. Similarly, modifications to the bicyclic core, such as removing hydroxyl groups or altering the ring fusion stereochemistry, can clarify their contribution to potency and selectivity. rsc.org These systematically designed analogues can be used in biological assays to map the binding site of a target protein or to understand how the molecule is metabolized.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Conceptual)

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are essential. nih.govnih.gov A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response. wikipedia.org

A conceptual pharmacophore model for this compound and its active analogues would identify the key chemical features and their spatial arrangement. These features typically include:

Hydrogen Bond Acceptors (e.g., the oxygen atoms in the hydroxyl and ether groups)

Hydrogen Bond Donors (e.g., the hydroxyl groups)

Hydrophobic Centers (e.g., the hexyl side chain and parts of the carbocyclic ring system)

Aromatic Rings (if applicable in certain analogues) taylorandfrancis.com

The development of such a model would involve aligning a set of structurally diverse but functionally related koninginins to identify common features. davidpublisher.com For example, a study evaluating the auxin-like effects of this compound used common feature pharmacophore generation to assess molecular similarity to plant hormones. researchgate.net This process helps to understand why different molecules can bind to a common receptor site. wikipedia.org

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new, structurally novel molecules that possess the required features and are therefore likely to be active. nih.govwikipedia.org This approach allows for the rational design of new this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties, serving as a powerful tool in the drug discovery process. nih.gov

Emerging Research Directions and Future Perspectives on Koninginin a

Discovery of Novel Koninginin A Producers and Chemotypes

This compound belongs to a broader class of related polyketides known as koninginins. nih.gov Initially discovered in Trichoderma koningii, research has since identified several other fungal species capable of producing this compound and its structural variants, or chemotypes. tandfonline.comnih.gov These producers are primarily within the Trichoderma genus, a group of fungi widely distributed in soil, decaying wood, and as endophytes living within plant tissues. nih.govrsc.org

The exploration for new producers has led to the identification of species such as Trichoderma koningiopsis, Trichoderma harzianum, and Trichoderma aureoviride as sources of various koninginins. nih.govkib.ac.cnacs.orgnih.gov Endophytic strains, such as a Trichoderma sp. isolated from mangroves, have also been shown to produce a range of these compounds, including this compound. mdpi.comnih.gov The diversity of producing organisms highlights the widespread distribution of the koninginin biosynthetic pathway in this fungal genus.

This search has also uncovered a rich diversity of chemotypes, with over 50 different koninginin derivatives identified to date. researchgate.netrhhz.net These compounds share a core bicyclic pyran skeleton but differ in their side chains and oxidation patterns. nih.govresearchgate.net For example, while this compound and C feature an acetal (B89532) group, other derivatives like Koninginin B and E lack this feature and instead possess a double bond. nih.gov The discovery of novel structures, such as the nitrogen-containing koningipyridines from T. koningiopsis, represents a significant expansion of the koninginin family, suggesting that further exploration of diverse fungal habitats may yield even more unique chemical skeletons. rhhz.net

Table 1: Selected Koninginin Producers and Their Associated Chemotypes
Fungal SpeciesKoninginin Chemotypes ProducedReference
Trichoderma koningiiThis compound, B, D, E, F tandfonline.comnih.govnih.gov
Trichoderma sp. (mangrove endophyte)This compound, B, C, E, J mdpi.comnih.gov
Trichoderma koningiopsisKoninginins N, Q, R, S, W; Koningipyridines kib.ac.cnnih.govrhhz.net
Trichoderma aureovirideKoninginin G acs.org
Trichoderma harzianumThis compound, B, E nih.govnih.gov

Advanced Omics Technologies in this compound Research

Modern "omics" technologies are revolutionizing the study of natural products like this compound, providing unprecedented insight into their biosynthesis and metabolic context.

Genomics and transcriptomics are powerful tools for uncovering the genetic blueprints of fungal secondary metabolism. caasjk.com Koninginins are polyketides, synthesized by large, multi-domain enzymes known as polyketide synthases (PKS). researchgate.net Genomic sequencing of Trichoderma species has revealed that their genomes contain numerous biosynthetic gene clusters (BGCs) that encode the pathways for synthesizing specialized metabolites. rsc.orgresearchgate.net By analyzing the genome sequence of a known this compound producer, researchers can identify the specific PKS genes and associated tailoring enzymes responsible for its formation. nih.gov

Transcriptomic studies, which analyze gene expression under different conditions, complement genomic data by showing which BGCs are active. researchgate.net For instance, comparing the gene expression of a Trichoderma species when it is interacting with another fungus versus when it is growing alone can reveal which gene clusters, including the one for koninginin, are switched on during competitive interactions. researchgate.net This integrated approach not only confirms the genetic basis of this compound production but also provides clues about its ecological role and the regulatory networks that control its synthesis.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov This technology is particularly useful for studying this compound and its derivatives within the complex chemical milieu produced by a fungus. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can create detailed metabolite profiles, or chemical fingerprints, of different fungal strains. jmb.or.krkoreascience.kr

This approach has been successfully applied to the chemotaxonomy of Trichoderma, where the unique profile of secondary metabolites, including specific koninginins, can be used to classify and differentiate species and even individual strains. jmb.or.krkoreascience.kr Furthermore, untargeted metabolomics can lead to the discovery of previously unknown koninginin chemotypes by detecting novel mass signals in fungal extracts. nih.govuwo.ca When combined with genomics (an approach sometimes called "metabologenomics"), it becomes possible to link newly discovered metabolites to their previously uncharacterized BGCs, accelerating the discovery of novel natural products and their biosynthetic pathways. rsc.org

Genomics and Transcriptomics for Biosynthetic Pathway Elucidation

Synthetic Biology and Combinatorial Biosynthesis for Novel this compound Derivatives

The elucidation of the this compound biosynthetic pathway opens the door for its manipulation using synthetic biology and combinatorial biosynthesis. nih.govnih.gov These fields aim to engineer new biological parts, devices, and systems, or to redesign existing natural biological systems for useful purposes. mushroomreferences.com In the context of this compound, the goal is to create novel derivatives with potentially improved or new biological activities.

Combinatorial biosynthesis involves altering the genetic makeup of the biosynthetic pathway to produce "unnatural" natural products. mushroomreferences.com This can be achieved by:

Gene knockout: Deleting genes for specific tailoring enzymes (e.g., oxidases or reductases) in the this compound pathway could lead to the accumulation of biosynthetic intermediates or simplified analogues.

Heterologous expression: Introducing the entire this compound BGC into a different, more easily manipulated host organism can facilitate pathway engineering and improve product yields. nih.gov

Enzyme engineering: Modifying the structure of the core PKS enzyme or associated tailoring enzymes can alter their substrate specificity or catalytic function, leading to the incorporation of different building blocks or new chemical modifications on the koninginin scaffold. nih.gov

These strategies offer a powerful platform for generating libraries of novel this compound derivatives that would be difficult to produce through traditional chemical synthesis, thereby expanding the chemical diversity available for biological screening. nih.govnih.gov

Development of Novel Analytical Methodologies for this compound Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex samples, such as fungal cultures, soil, or agricultural products, is crucial for research and potential applications. uwo.ca Modern analytical chemistry provides a suite of powerful tools for this purpose, with a focus on chromatographic and mass spectrometric techniques. creative-proteomics.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used method for identifying and quantifying koninginins, as these compounds have a characteristic UV-visible light absorption spectrum. mdpi.commdpi.com However, for higher sensitivity and selectivity, especially in complex matrices where other compounds may interfere, researchers are increasingly turning to mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for analyzing secondary metabolites. creative-proteomics.com High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are particularly powerful as they can determine the exact mass of a compound, allowing for the calculation of its elemental formula (e.g., C₁₆H₂₈O₄ for this compound) and distinguishing it from other molecules with very similar masses. nih.govuwo.ca Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the molecule and analyzing its pieces. mdpi.com These advanced methods enable not only the precise quantification of known koninginins but also the identification of new derivatives in complex mixtures. uwo.ca

Table 2: Modern Analytical Methodologies for this compound Analysis
MethodologyPrincipleApplication in this compound ResearchReference
HPLC-DADSeparation by chromatography, detection by UV-Vis absorbance.Routine quantification and profiling based on characteristic absorbance between 260-270 nm. mdpi.comnih.gov
LC-MSSeparation by chromatography, detection by mass-to-charge ratio.Sensitive detection and quantification, widely used for metabolite profiling. creative-proteomics.commdpi.com
LC-HRMS (e.g., Orbitrap, TOF)LC coupled with high-resolution mass analysis.Accurate mass measurement for unambiguous formula determination (C₁₆H₂₈O₄) and identification in complex matrices. nih.govuwo.ca
LC-MS/MSLC with multiple stages of mass analysis for structural analysis.Structural confirmation of known koninginins and elucidation of new derivatives through fragmentation patterns. mdpi.com

Mechanistic Elucidation of Biological Actions in Complex Biological Systems

While this compound has been reported to have various biological activities—including plant growth regulation, and cytotoxic and antimicrobial effects—the precise molecular mechanisms behind these actions are not fully understood. tandfonline.comnih.govmdpi.com Future research is focused on moving beyond simple activity screening to a deeper mechanistic understanding within complex biological systems.

One of the earliest reported activities for related koninginins was the inhibition of phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes. nih.gov However, this compound itself was not an effective inhibitor in that study. nih.gov Other research has shown it has cytotoxic activity against cancer cell lines, suggesting it may interfere with fundamental cellular processes in eukaryotic cells. mdpi.comnih.gov Its ability to inhibit the growth of etiolated wheat coleoptiles points to a role in plant hormone signaling or cell division. tandfonline.comacs.org

Elucidating these mechanisms will require a multi-pronged approach. Techniques such as thermal proteome profiling and chemical proteomics can identify the direct protein targets of this compound within a cell. Transcriptomics and proteomics can reveal how cells respond to treatment with the compound at the gene and protein expression levels. Understanding these mechanisms is critical for developing koninginins as potential therapeutic agents or agricultural chemicals, as it allows for the prediction of efficacy and potential off-target effects. nih.gov

Sustainable Production Methods for this compound and Its Derivatives

This compound, a polyketide natural product originally isolated from Trichoderma koningii, and its subsequently discovered derivatives, have garnered scientific interest due to their diverse biological activities. frontiersin.orgrsc.org Traditionally, the acquisition of these compounds relies on the fermentation of the producing fungal strains, a method often constrained by low yields and complex purification processes. As research into the potential applications of koninginins expands, the development of sustainable and economically viable production methods is becoming increasingly critical. Emerging strategies in biotechnology, including metabolic engineering, heterologous expression, and biocatalysis, offer promising avenues to overcome the limitations of natural production and facilitate the sustainable manufacturing of this compound and its valuable derivatives.

The pursuit of sustainable production is largely driven by the inherent challenges of relying on natural fungal fermentation for a consistent supply of specific metabolites. Fungal secondary metabolism is a complex, tightly regulated process influenced by numerous environmental and genetic factors, often resulting in low and variable titers of the desired compound. nih.govfrontiersin.org Furthermore, many of the biosynthetic gene clusters (BGCs) responsible for producing valuable compounds like polyketides are "silent" or expressed at very low levels under standard laboratory conditions. frontiersin.org Modern biotechnological approaches aim to circumvent these issues by rationally manipulating biological systems to enhance production efficiency and yield.

Metabolic Engineering of Native Producers

One of the most direct approaches to enhance the yield of this compound is the metabolic engineering of its native producing organisms, primarily species within the Trichoderma genus. This strategy involves making precise genetic modifications to the fungus to optimize its metabolic pathways for the overproduction of the target compound.

Genetic Targets in Trichoderma : The genomes of Trichoderma species are rich in BGCs encoding for polyketide synthases (PKSs), the mega-enzymes responsible for producing compounds like this compound. nih.gov Research indicates that many of these clusters are transcriptionally silent or poorly expressed. frontiersin.org A key strategy, therefore, is the activation of these clusters. This can be achieved by overexpressing cluster-specific transcription factors or global regulators of secondary metabolism. nih.gov For instance, studies on Trichoderma harzianum have shown that activating a cryptic BGC by overexpressing its specific transcription factor led to the production of novel polyketide-derived metabolites called tricholignans. pnas.org A similar approach could be applied to the this compound cluster in T. koningii once its specific regulators are identified.

Fermentation Optimization : A crucial and complementary aspect of metabolic engineering is the optimization of fermentation conditions. The production of secondary metabolites is highly sensitive to culture parameters. Research on T. koningii has demonstrated that optimizing factors such as substrate composition, pH, moisture content, and nutrient sources can significantly increase the production of target molecules like enzymes. nih.govresearchgate.netnih.gov For example, the production of L-glutaminase by T. koningii was increased 2.2-fold by optimizing the solid-state fermentation medium. nih.gov Applying these principles to this compound production, by systematically optimizing the culture environment, could lead to substantially improved yields in a sustainable manner, particularly when using low-cost agro-industrial residues as substrates. nih.govnih.gov

Heterologous Expression

Heterologous expression offers a powerful alternative to production in the native organism. This technique involves transferring the entire BGC for this compound from Trichoderma into a microbial host that is better suited for industrial-scale fermentation, such as the yeasts Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govfrontiersin.org

Advantages of Heterologous Hosts : Industrial hosts like yeast are well-characterized, grow rapidly to high cell densities, and are amenable to genetic manipulation. frontiersin.org The oleaginous yeast Y. lipolytica, for instance, naturally produces high fluxes of acetyl-CoA and malonyl-CoA, which are the essential building blocks for polyketide synthesis, making it a particularly promising host. frontiersin.org Successful high-titer production of other complex fungal polyketides, such as bostrycoidin, has been demonstrated in Y. lipolytica, showcasing its potential. frontiersin.org

Current Challenges and Progress : A primary prerequisite for this approach is the identification and characterization of the complete BGC for this compound. While genome mining tools have revealed a vast biosynthetic potential within Trichoderma, linking specific clusters to the many known metabolites remains a significant area of research. frontiersin.orgnih.gov Furthermore, the functional expression of large, multi-domain fungal PKS enzymes in a different organism can be challenging. However, proof-of-concept has been established. For example, the heterologous expression of a PKS from Trichoderma applanatum in the fungus Aspergillus nidulans and the yeast S. cerevisiae resulted in the production of related polyketide derivatives, demonstrating the feasibility of this strategy for Trichoderma PKS enzymes. researchgate.net

StrategyPrinciplePotential Application to this compoundKey Challenges
Metabolic Engineering Genetic modification of the native Trichoderma producer to enhance metabolic flux towards this compound.Overexpress precursor pathways and regulatory genes in T. koningii. Activate the silent this compound gene cluster. Optimize fermentation conditions.Identifying specific regulatory genes; unpredictable effects on global metabolism.
Heterologous Expression Transferring the this compound biosynthetic gene cluster into a robust, industrial microbial host.Production in high-density cultures of hosts like Yarrowia lipolytica for increased titers and simplified downstream processing.Identification of the complete biosynthetic gene cluster; ensuring functional expression of large fungal enzymes in a new host.
Biocatalysis Using isolated enzymes or whole-cell systems to perform specific chemical transformations.Modifying the this compound scaffold to create a library of novel derivatives with potentially improved bioactivity.Discovering and characterizing specific enzymes that act on the this compound structure; process optimization for the biocatalytic reaction.

Biocatalysis for Derivative Synthesis

Beyond producing the parent compound, creating new derivatives of this compound with enhanced or novel properties is a key research goal. Biocatalysis, the use of enzymes to perform chemical reactions, presents a highly sustainable method for such modifications. europa.eunih.gov This approach avoids the harsh reagents, high temperatures, and potential waste associated with traditional chemical synthesis. mdpi.com

Enzymes such as ketoreductases, hydrolases, and laccases can perform highly specific and selective reactions (e.g., hydroxylations, acylations) on complex molecular scaffolds. nih.govmdpi.com Once this compound can be produced in sufficient quantities, a biocatalytic approach could be used to generate a diverse library of derivatives. This could involve screening a range of enzymes for their ability to modify the this compound structure or using whole-cell biotransformation, where an engineered microorganism expressing a specific enzyme converts this compound fed into the culture medium into a new compound. This strategy combines the efficiency of biological production with the power of targeted chemical diversification.

Q & A

Q. Q1: What are the established protocols for synthesizing Koninginin A in laboratory settings?

Methodological Answer: Synthesis of this compound typically follows multi-step organic reactions, including esterification, hydroxylation, and cyclization. Key steps involve:

  • Precursor Preparation : Use of acetylated glucose derivatives as starting materials, optimized for stereochemical control .
  • Catalytic Conditions : Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for carbon-carbon bond formation, with reaction temperatures maintained at 60–80°C to prevent side reactions .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) and HPLC for enantiomeric purity validation (>98%) .
    Document all steps with NMR (¹H, ¹³C) and mass spectrometry data to confirm structural integrity .

Q. Q2: What standard analytical techniques are used to characterize this compound’s physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the 1.5–3.5 ppm range, common for polyketide backbones .
    • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3600 cm⁻¹ .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:

  • Systematic Review : Conduct a meta-analysis of IC₅₀ values from ≥10 independent studies, categorizing results by cell line (e.g., HeLa vs. MCF-7), solvent (DMSO vs. ethanol), and purity thresholds (>95% vs. <90%) .
  • Cross-Validation : Replicate key experiments using standardized protocols (e.g., MTT assay, 48-hour incubation) and share raw data via repositories like Zenodo for transparency .

Q. Q4: What strategies optimize this compound’s stability in long-term pharmacological studies?

Methodological Answer:

  • Formulation Screening : Test lyophilized powders vs. nanoemulsions (e.g., PEGylated liposomes) for thermal stability (4°C vs. −80°C) using accelerated stability testing (40°C/75% RH for 6 months) .
  • Degradation Analysis : Monitor hydrolytic degradation via LC-MS/MS, identifying major breakdown products (e.g., deacetylated derivatives) and adjusting storage buffers to pH 6.5–7.0 .

Q. Q5: How can mechanistic studies elucidate this compound’s interaction with fungal cell membranes?

Methodological Answer:

  • Molecular Dynamics Simulations : Model this compound’s insertion into lipid bilayers (e.g., POPC membranes) using GROMACS, focusing on hydrogen bonding with ergosterol .
  • Experimental Validation : Employ fluorescence anisotropy with DPH probes to measure membrane fluidity changes in Candida albicans exposed to sub-MIC concentrations (0.5–2 µg/mL) .

Methodological Frameworks

Q. Q6: What frameworks guide the design of hypothesis-driven studies on this compound?

Methodological Answer:

  • FINER Criteria : Ensure questions are F easible (e.g., accessible fungal strains), I nteresting (novel mechanisms), N ovel (understudied targets), E thical (approved biosafety protocols), and R elevant (antifungal resistance crisis) .
  • PICO Format : Define P opulation (e.g., Aspergillus fumigatus), I ntervention (this compound dosage), C omparator (amphotericin B), and O utcome (minimum inhibitory concentration) .

Data Reproducibility & Reporting

Q. Q7: How should researchers document experimental parameters to ensure reproducibility in this compound studies?

Methodological Answer:

  • Detailed Supplementary Materials : Include raw NMR spectra, chromatograms, and strain authentication data (e.g., ITS sequencing for fungal isolates) .
  • Machine-Readable Metadata : Use platforms like BioStudies to archive experimental conditions (e.g., humidity, light exposure during bioassays) .

Conflict Resolution in Data Interpretation

Q. Q8: What statistical approaches mitigate bias in interpreting this compound’s dose-response relationships?

Methodological Answer:

  • Bayesian Hierarchical Modeling : Account for inter-study variability by pooling data across labs, using weakly informative priors for IC₅₀ distributions .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers (e.g., Grubbs’ test) or adjusting for batch effects in high-throughput screens .

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Reactant of Route 1
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Reactant of Route 2
Koninginin A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.